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Compound of Interest

Compound Name: 4-Chloro-3-methoxybenzoic acid

Cat. No.: B1586809 Get Quote

An In-Depth Technical Guide to 4-Chloro-3-methoxybenzoic Acid for Advanced Research

and Development

Introduction
4-Chloro-3-methoxybenzoic acid is a substituted aromatic carboxylic acid that serves as a

highly versatile and valuable building block in modern organic synthesis. Its unique substitution

pattern, featuring a carboxylic acid, a chloro group, and a methoxy group, provides multiple

reactive handles and modulates the electronic and steric properties of the molecule. This

makes it a crucial intermediate in the synthesis of a wide array of target compounds,

particularly in the pharmaceutical and agrochemical industries.[1] For researchers and drug

development professionals, a thorough understanding of its properties, synthesis, purification,

and analytical characterization is paramount for its effective utilization. This guide offers a

comprehensive technical overview, grounded in established scientific principles, to empower

scientists in leveraging 4-Chloro-3-methoxybenzoic acid for their research and development

endeavors.

Part 1: Physicochemical and Spectroscopic Profile
The foundational step in utilizing any chemical reagent is a complete understanding of its

fundamental properties. This section details the core physical attributes and the expected

spectroscopic signature of 4-Chloro-3-methoxybenzoic acid, which is critical for its

unambiguous identification and quality assessment.
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Core Molecular Attributes
A summary of the key physicochemical properties is presented below. These values are

essential for stoichiometric calculations, predicting solubility behavior, and ensuring proper

handling and storage.

Property Value Source(s)

Molecular Weight 186.59 g/mol [1][2][3][4]

Molecular Formula C₈H₇ClO₃ [1][2]

IUPAC Name
4-chloro-3-methoxybenzoic

acid
[2]

Synonyms 4-Chloro-m-anisic acid [3][4][5]

CAS Number 85740-98-3 [1][2][6]

Appearance
White to off-white crystalline

powder
[1][3]

Melting Point 209-221 °C [1][4]

Purity (Typical) ≥98% (GC/HPLC) [3][5]

Structural Elucidation & Spectroscopic Signature
Confirming the identity and purity of 4-Chloro-3-methoxybenzoic acid requires a multi-

pronged analytical approach. Spectroscopic techniques such as NMR, IR, and Mass

Spectrometry provide a detailed "fingerprint" of the molecule.

We don't rely on a single technique because each provides a different piece of the structural

puzzle. Mass Spectrometry gives us the molecular weight, confirming the elemental

composition. IR Spectroscopy identifies the functional groups present—the carbonyl and

hydroxyl of the carboxylic acid, and the C-O ether stretch. Finally, NMR spectroscopy provides

the precise connectivity, showing how the atoms are arranged and confirming the substitution

pattern on the aromatic ring. This orthogonal approach ensures the highest level of confidence

in the material's identity.
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Caption: Logical workflow for spectroscopic structural elucidation.

Expected Spectroscopic Data:
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Technique Feature
Expected Chemical
Shift / Frequency

Rationale

¹H NMR -COOH
~11-13 ppm (broad

singlet)

The acidic proton of

the carboxylic acid is

highly deshielded and

often exchanges,

leading to a broad

signal.

Aromatic H
~7.4-7.9 ppm (3H,

multiplet)

Protons on the

aromatic ring have

distinct chemical shifts

based on their

position relative to the

electron-withdrawing

chloro and carboxyl

groups and the

electron-donating

methoxy group.

-OCH₃ ~3.9 ppm (singlet)

The three equivalent

protons on the

methoxy group appear

as a sharp singlet.

¹³C NMR C=O ~165-170 ppm

The carbonyl carbon

of the carboxylic acid

is characteristic in this

downfield region.

Aromatic C ~110-160 ppm

Six distinct signals are

expected for the

aromatic carbons due

to the asymmetric

substitution.

-OCH₃ ~56 ppm The carbon of the

methoxy group
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typically appears in

this region.

IR Spec. O-H stretch
2500-3300 cm⁻¹

(broad)

Characteristic broad

absorption for the

hydrogen-bonded

hydroxyl group of the

carboxylic acid.

C=O stretch
1680-1710 cm⁻¹

(strong)

Strong, sharp

absorption for the

carbonyl group.

C-O stretch
~1250 cm⁻¹ and

~1050 cm⁻¹

Aromatic ether C-O

stretches.

Mass Spec. Molecular Ion (M⁺)
m/z 186 and 188

(~3:1 ratio)

The presence of a

chlorine atom results

in two characteristic

peaks due to its

isotopes (³⁵Cl and

³⁷Cl).

Part 2: Synthesis and Purification
The reliable synthesis and effective purification of 4-Chloro-3-methoxybenzoic acid are

critical for obtaining high-quality material suitable for sensitive applications like drug discovery.

Synthetic Pathway: Oxidation of 1-Chloro-2-methoxy-4-
methylbenzene
A common and robust method for preparing 4-Chloro-3-methoxybenzoic acid is the oxidation

of the corresponding methyl-substituted precursor, 1-chloro-2-methoxy-4-methylbenzene.[6]

Causality of Reagent Choice: Potassium permanganate (KMnO₄) is a powerful oxidizing agent

well-suited for converting an alkyl side chain on an aromatic ring (a benzylic position) to a

carboxylic acid. The reaction is typically performed in an aqueous solution under reflux. The

robustness of the aromatic ring and the ether and chloro functional groups to these strong
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oxidizing conditions makes this a selective and high-yielding transformation. The initial product

is the potassium salt, which precipitates upon acidification to yield the desired free acid.[6]

1-Chloro-2-methoxy-4-methylbenzene
(Starting Material)

+ KMnO₄ (aq)
+ Heat (Reflux)

Potassium 4-chloro-3-methoxybenzoate
(In solution)

1. Filter MnO₂

2. Acidify with HCl (aq)

4-Chloro-3-methoxybenzoic Acid
(Precipitate)

Click to download full resolution via product page

Caption: General workflow for the synthesis of 4-Chloro-3-methoxybenzoic acid.

Protocol: Purification by Recrystallization
Recrystallization is the gold standard for purifying solid organic compounds. The principle relies

on the differential solubility of the desired compound and its impurities in a chosen solvent at

different temperatures.[7][8] The compound should be highly soluble at high temperatures and

poorly soluble at low temperatures.

Self-Validating Protocol Design: This protocol includes steps that inherently validate its

success. The use of a minimum amount of hot solvent ensures that the solution will be

supersaturated upon cooling, maximizing yield. Slow cooling promotes the formation of large,
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pure crystals, as impurities do not fit well into the growing crystal lattice.[7] The final purity can

be readily checked by measuring the melting point; a sharp melting point close to the literature

value indicates high purity.

Step-by-Step Methodology:

Solvent Selection: Begin by selecting an appropriate solvent. Water can be an effective

solvent for many benzoic acid derivatives due to the polarity of the carboxylic acid group.[8]

[9] Ethanol or a mixed solvent system like ethanol/water may also be suitable.

Dissolution: Place the crude 4-Chloro-3-methoxybenzoic acid in an Erlenmeyer flask. Add

the minimum amount of boiling solvent required to fully dissolve the solid. Using excess

solvent will significantly reduce the final yield.

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of

activated charcoal and boil for a few minutes. The charcoal will adsorb the colored impurities.

[9]

Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-

warmed flask. This step removes the activated charcoal (if used) and any insoluble

impurities.[9]

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow

cooling is crucial for the formation of pure, well-defined crystals.[10] Once at room

temperature, the flask can be placed in an ice bath to maximize the precipitation of the

product.[8]

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove

any residual soluble impurities adhering to the crystal surface.[10]

Drying: Allow the crystals to dry completely, either by air drying or in a vacuum oven at a

modest temperature. Determine the mass to calculate the percent recovery and measure the

melting point to assess purity.

Part 3: Applications in Research and Development
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The specific arrangement of functional groups on 4-Chloro-3-methoxybenzoic acid makes it

a valuable precursor for creating more complex molecules with desired biological activities.

A Versatile Pharmacophore Building Block
In drug discovery, the chloro and methoxy groups are frequently used to tune a molecule's

properties.[11]

Chloro Group: Increases lipophilicity, which can enhance membrane permeability. It can also

participate in halogen bonding and block sites of metabolic attack, improving the

pharmacokinetic profile of a drug candidate.

Methoxy Group: Can act as a hydrogen bond acceptor and its metabolic O-demethylation

can be a key step in drug metabolism. Its position influences the overall electronic nature of

the ring.

This compound serves as a key intermediate in the synthesis of various pharmaceuticals,

including potential anti-inflammatory and analgesic drugs.[1] Its structure is a component of

more complex molecules designed to interact with specific biological targets, such as kinases

or other enzymes.[12]

Agrochemical Synthesis
Beyond pharmaceuticals, this acid is a building block in the agrochemical sector. It is used in

the development of novel herbicides and pesticides, where the specific substitution pattern is

crucial for biological activity against target weeds or pests while maintaining selectivity for

crops.[1]

Part 4: Quality Control and Analytical Procedures
Rigorous quality control is essential to ensure that the material used in research or as a

synthetic intermediate is of the required purity. High-Performance Liquid Chromatography

(HPLC) is a powerful and widely used technique for this purpose.[13][14]

Protocol: Purity Assessment by Reverse-Phase HPLC
Reverse-phase HPLC separates compounds based on their polarity. A nonpolar stationary

phase (like C18) is used with a polar mobile phase. Nonpolar compounds interact more
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strongly with the stationary phase and thus elute later than polar compounds.[15][16]

Prepare Sample:
Dissolve compound in mobile phase

Inject Sample onto
C18 HPLC Column

Elute with Mobile Phase
(e.g., Acetonitrile/Water + 0.1% Acid)

Detect with UV Detector
(e.g., at 254 nm)

Analyze Chromatogram:
- Retention Time (Identity)

- Peak Area (% Purity)

Click to download full resolution via product page

Caption: Standard workflow for HPLC purity analysis.

Step-by-Step Methodology:

System Preparation: Set up an HPLC system equipped with a C18 reverse-phase column, a

UV detector, a pump, and an injector.[13]

Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of an organic solvent

(like acetonitrile or methanol) and water. A small amount of acid (e.g., 0.1% trifluoroacetic

acid or formic acid) is often added to suppress the ionization of the carboxylic acid, leading

to sharper, more symmetrical peaks.
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Sample Preparation: Accurately weigh a small amount of the 4-Chloro-3-methoxybenzoic
acid and dissolve it in the mobile phase or a compatible solvent to a known concentration

(e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter to remove particulates that

could damage the column.[13]

Method Development & Execution:

Set the column temperature (e.g., 30 °C).

Set the flow rate (e.g., 1.0 mL/min).[14]

Set the UV detection wavelength. A wavelength around 254 nm is often a good starting

point for aromatic compounds.

Inject a small volume (e.g., 10 µL) of the prepared sample.

Run either an isocratic (constant mobile phase composition) or gradient (changing

composition) elution to separate the main compound from any impurities.[16]

Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as

the area of the main peak divided by the total area of all peaks, expressed as a percentage.

The retention time of the main peak serves as an identifier for the compound under those

specific conditions.

Conclusion
4-Chloro-3-methoxybenzoic acid is more than just a chemical with a specific molecular

weight; it is a strategic tool for the modern chemist. Its well-defined physicochemical properties,

predictable spectroscopic signature, and robust synthetic accessibility make it a reliable starting

point for complex molecular design. For professionals in drug discovery and materials science,

a mastery of its synthesis, purification, and analytical validation is a prerequisite for innovation

and success. This guide provides the technical foundation and practical insights necessary to

confidently employ this versatile intermediate in advancing scientific frontiers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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